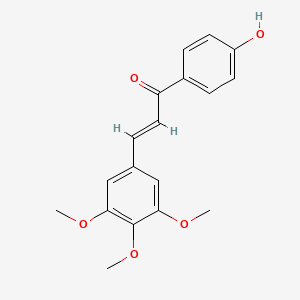

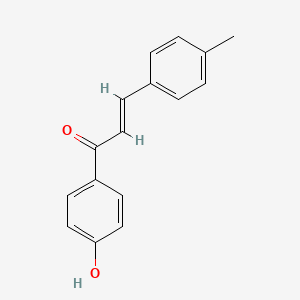

(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the turmeric plant. Curcumin is widely known for its anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, there has been a growing interest in the potential therapeutic applications of curcumin in various diseases.

Applications De Recherche Scientifique

Antioxidant Activity

- Synthesis and Antioxidant Activity : A study synthesized derivatives of 2'-aminochalcone, including compounds structurally related to (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. These compounds were tested for their antioxidant activities, indicating that the presence of hydroxyl functionalities contributes to stronger antioxidant activity (Sulpizio et al., 2016).

Molecular Structure and Properties

- Molecular Structure and Analysis : Another study focused on the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a compound similar to our compound of interest. The findings included analysis of vibrational wavenumbers and geometrical parameters, providing insights into the electronic properties and charge transfer within the molecule (Mary et al., 2015).

Computational Insights

- Computational Study of Structural and Electronic Properties : A detailed computational study was conducted on a compound closely related to our compound of interest, exploring geometrical entities, electronic properties, and chemical reactivity. This study used density functional theory to investigate various aspects such as bond lengths, bond angles, and electronic parameters (Adole et al., 2020).

Crystal Structure Analysis

- Crystal Structure Examination : Research has been conducted on the crystal structure of compounds structurally similar to (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. These studies focus on understanding the conformations and intermolecular interactions within the crystal structures (Jumaah et al., 2019).

Fluorescence Properties

- Influence on Fluorescence : A study investigated the influence of trimethoxy-substituted positions on the fluorescence of heteroaryl chalcone derivatives. The position of methoxy groups was found to substantially affect the fluorescent properties of these compounds (Suwunwong et al., 2011).

Photophysical Investigation

- Photophysical Properties : Research into the photophysical properties of compounds related to our compound of interest revealed insights into aspects like dipole moments, photochemical quantum yield, and fluorescence quantum yield. This study used solvatochromic shift methods and DFT studies to explore these properties (Asiri et al., 2017).

Mécanisme D'action

Trans-4’-Hydroxy-3,4,5-trimethoxychalcone, also known as (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative. Chalcones are precursors for flavonoids and isoflavonoids, which are common simple chemical scaffolds found in many naturally occurring compounds .

Target of Action

Chalcones have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .

Mode of Action

Chalcones interact with their targets to disrupt the cell cycle, regulate autophagy, induce apoptosis, and modulate immunological and inflammatory responses . For example, a synthetic chalcone derivative, 2-hydroxy-3’,5,5’-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-kappaB pathway .

Biochemical Pathways

Chalcones affect various biochemical pathways. They can disrupt the cell cycle, regulate autophagy, induce apoptosis, and modulate immunological and inflammatory responses . These effects can lead to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Chalcone derivatives are known to have diverse adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of chalcone action is the inhibition of cancer cell growth and proliferation. This is achieved through the disruption of the cell cycle, regulation of autophagy, induction of apoptosis, and modulation of immunological and inflammatory responses .

Propriétés

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11,19H,1-3H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPDEDVSUZRNQN-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

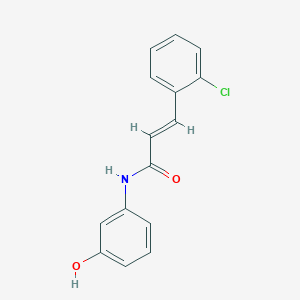

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)